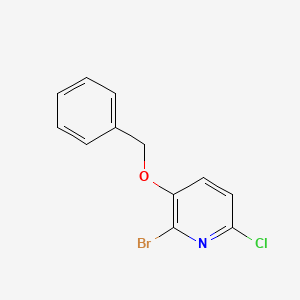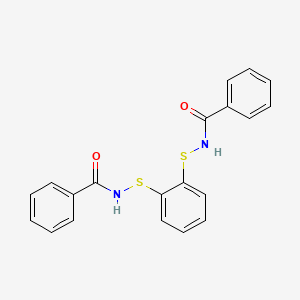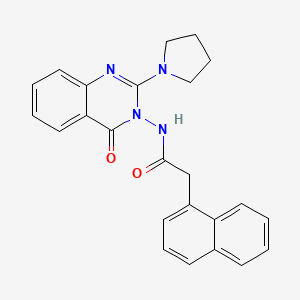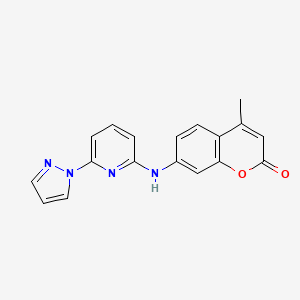
Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester typically involves the esterification of 2,4-dimethylpentanedioic acid with 1-methylpropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,4-dimethylpentanedioic acid and 1-methylpropanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2,4-dimethylpentanedioic acid and 1-methylpropanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives of the ester.
Aplicaciones Científicas De Investigación
Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and plasticizers due to its ester functionality.
Mecanismo De Acción
The mechanism of action of pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in further biochemical reactions. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pentanedioic acid, 2,4-dimethyl-, dimethyl ester: Similar structure but with methyl groups instead of 1-methylpropyl groups.
Pentanedioic acid, 2-methyl-, dimethyl ester: Contains a single methyl group on the pentanedioic acid backbone.
Pentanedioic acid, 2-methylene-, dimethyl ester: Features a methylene group on the pentanedioic acid backbone.
Uniqueness
Pentanedioic acid, 2,4-dimethyl-, bis(1-methylpropyl) ester is unique due to the presence of two 1-methylpropyl ester groups, which impart distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
57983-50-3 |
|---|---|
Fórmula molecular |
C15H28O4 |
Peso molecular |
272.38 g/mol |
Nombre IUPAC |
dibutan-2-yl 2,4-dimethylpentanedioate |
InChI |
InChI=1S/C15H28O4/c1-7-12(5)18-14(16)10(3)9-11(4)15(17)19-13(6)8-2/h10-13H,7-9H2,1-6H3 |
Clave InChI |
VLGGPWATTSPNAW-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C(C)CC(C)C(=O)OC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3.4]oct-6-ene-1,3-dione](/img/structure/B13939935.png)

![3-[(Dimethylamino)methyl]-4-methylaniline](/img/structure/B13939937.png)



![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)


![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)


![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)
